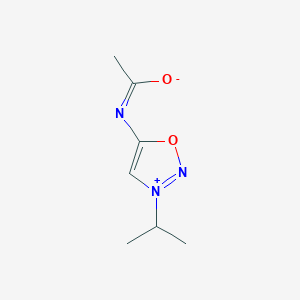![molecular formula C16H12ClN5O2 B7829378 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7829378.png)
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Vue d'ensemble
Description
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis
The compound has been utilized in green chemistry, specifically in the synthesis of polyfunctionalized derivatives via a one-pot three-component reaction. This method is environmentally friendly and yields diverse bicyclic pyridopyrimidines (Javahershenas & Khalafy, 2017).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of this compound. These derivatives exhibit activity against fungi, gram-positive, and gram-negative bacteria (Ziarani et al., 2015).
Antibacterial Synthesis
The compound is used in the synthesis of new products with notable antibacterial activity. These synthesized products are characterized by various methods and assessed for their effectiveness against common bacterial strains (Asadian et al., 2018).
Solvent-Free Synthesis
A solvent-free method for preparing derivatives of this compound has been developed, highlighting its versatility in different synthesis environments. This approach offers the advantages of high yields, short reaction times, and an environmentally friendly process (Abdolmohammadi & Balalaie, 2012).
Anticonvulsant Agent Potential
One derivative has been identified as a promising anticonvulsant agent, synthesized using a microwave-assisted one-pot protocol (Divate & Dhongade-Desai, 2014).
Anti-proliferative Activity
Studies have been conducted on the anti-proliferative activity of derivatives on human cancer cell lines, indicating the potential use of this compound in cancer research (Atapour-Mashhad et al., 2016).
Propriétés
IUPAC Name |
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(10(7-18)13(19)20-14)8-3-5-9(17)6-4-8/h3-6H,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGEAKCEBOTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dimethoxy-5-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B7829295.png)
![4-[(4-Fluorophenyl)ethynyl]benzaldehyde](/img/structure/B7829298.png)

![[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine](/img/structure/B7829308.png)



![(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid](/img/structure/B7829353.png)
![2-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B7829359.png)
![oxo(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetic acid](/img/structure/B7829364.png)



